HCV NS5B Polymerase Inhibitory Potency: C5-Phenyl Substitution Enhances Biochemical Activity by 4.1-Fold over Parent Thiobarbituric Acid Scaffold
Thiobarbituric acid derivatives bearing C5-phenyl substitution demonstrate substantially enhanced inhibitory activity against hepatitis C virus NS5B polymerase relative to the unsubstituted parent scaffold. Optimization of the thiobarbituric acid core with phenyl-containing substituents achieved an IC50 value of 0.41 μM, representing a 4.1-fold improvement over the original compound's IC50 of 1.7 μM in biochemical assays using purified viral polymerase and RNA template [1]. This potency enhancement is attributed to improved hydrophobic interactions between the phenyl moiety and the polymerase binding pocket.
| Evidence Dimension | HCV NS5B Polymerase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.41 μM (optimized thiobarbituric acid derivative with phenyl-containing substituent) |
| Comparator Or Baseline | 1.7 μM (original thiobarbituric acid compound) |
| Quantified Difference | 4.1-fold improvement |
| Conditions | Biochemical assay using purified viral polymerase and RNA template |
Why This Matters
The 4.1-fold potency gain from phenyl substitution validates 5-phenyl-2-sulfanyl-4,6-pyrimidinediol as a superior starting scaffold for HCV NS5B inhibitor development compared to unsubstituted 2-thiobarbituric acid.
- [1] Lee JH, Lee S, Park MY, Ha HJ, Myung H. Evaluation of Inhibitory Effects of Thiobarbituric Acid Derivatives Targeting HCV NS5B Polymerase. Journal of Microbiology and Biotechnology, 2010, 20(3): 510-512 View Source
